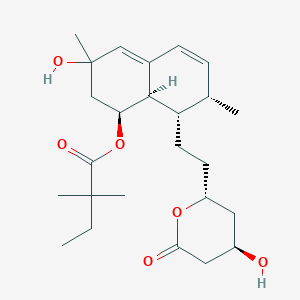

3-Hydroxy Simvastatin

描述

Contextualization within Statin Metabolomics and Pharmacologically Active Forms

Statins, a class of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, undergo extensive metabolism in the body, leading to the formation of various derivatives. nih.gov Simvastatin (B1681759), a lipophilic statin, is administered as an inactive lactone and is rapidly hydrolyzed to its active β-hydroxy acid form, simvastatin acid. pharmgkb.org Further metabolism, primarily by the cytochrome P450 enzyme system, gives rise to several other pharmacologically active metabolites. drugbank.com

Significance as an Endogenous Metabolite of Simvastatin

3-Hydroxy Simvastatin is formed endogenously following the administration of simvastatin. pharmgkb.org The primary enzyme responsible for this conversion is Cytochrome P450 3A4 (CYP3A4), with a smaller contribution from CYP3A5. pharmgkb.orgnih.gov These enzymes, predominantly found in the liver and intestines, play a pivotal role in the first-pass metabolism of simvastatin. natap.org

Overview of Research Trajectories in Non-Clinical Settings

Non-clinical research, encompassing both in vitro (laboratory) and in vivo (animal) studies, has been fundamental in characterizing the biological activities of this compound and its parent compound, simvastatin. These studies have explored its effects beyond cholesterol reduction, revealing a range of pleiotropic effects.

In Vitro Research:

Metabolism Studies: In vitro experiments using human liver microsomes and recombinant CYP enzymes have been crucial in identifying the specific enzymes responsible for the metabolism of simvastatin and its active metabolite, simvastatin hydroxy acid (SVA). These studies have shown that CYP3A4 is the primary enzyme involved in the formation of this compound. nih.govnih.govnih.gov

Cancer Research: Several in vitro studies have investigated the potential anti-cancer effects of simvastatin. These studies have shown that simvastatin can inhibit the proliferation of various cancer cell lines, including ovarian, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. oncotarget.comaacrjournals.orgspandidos-publications.com While these studies focus on the parent drug, the contribution of its active metabolites like this compound is inherently part of the observed effects. For instance, in ovarian cancer cells, simvastatin was found to inhibit cellular proliferation and induce apoptosis. oncotarget.com Similarly, in prostate cancer cells, simvastatin was shown to cause cell cycle arrest. aacrjournals.org

Angiogenesis Studies: The effect of simvastatin on angiogenesis, the formation of new blood vessels, has been a significant area of in vitro research. Interestingly, studies have shown that simvastatin can have a dual effect, promoting angiogenesis at low concentrations and inhibiting it at higher concentrations. nih.govahajournals.org This dose-dependent effect is thought to be mediated through the modulation of various signaling pathways, including the RhoA and Akt pathways. nih.govahajournals.org

Other Cellular Effects: Research has also explored the impact of simvastatin on other cellular processes. For example, it has been shown to inhibit the in vitro development of the parasite Plasmodium falciparum. asm.org Furthermore, studies have demonstrated that simvastatin can suppress osteoclastogenesis, the formation of bone-resorbing cells, suggesting a potential role in bone metabolism. nih.gov

In Vivo Research:

Angiogenesis Models: In vivo studies using animal models, such as the chick chorioallantoic membrane and mouse corneal assays, have corroborated the in vitro findings on angiogenesis. These studies have demonstrated that simvastatin can inhibit angiogenesis stimulated by growth factors. ahajournals.org

Cancer Models: In animal models of ovarian cancer, treatment with simvastatin has been shown to reduce tumor growth and metastasis. oncotarget.com

Cardiac Stem Cells: Research in animal models of myocardial infarction has suggested that statins, including simvastatin, may promote the formation of new myocytes by activating endogenous cardiac stem cells. mdpi.comnih.gov

The following tables summarize key findings from non-clinical research on simvastatin and its metabolites.

| Research Area | Model System | Key Findings |

| Metabolism | Human Liver Microsomes | CYP3A4 and CYP3A5 are the primary enzymes responsible for the formation of this compound. pharmgkb.orgnih.govnih.govnih.gov |

| Cancer | Ovarian Cancer Cell Lines | Simvastatin inhibits cellular proliferation and induces apoptosis. oncotarget.com |

| Prostate Cancer Cell Lines | Simvastatin induces G1 cell cycle arrest. aacrjournals.org | |

| p53-deficient Cancer Cells | Simvastatin enhances radiosensitivity. spandidos-publications.com | |

| Angiogenesis | Human Microvascular Endothelial Cells | Simvastatin inhibits tube formation in a dose-dependent manner. ahajournals.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Simvastatin has a biphasic effect, promoting angiogenesis at low concentrations and inhibiting it at high concentrations. nih.govahajournals.org | |

| Parasitology | Plasmodium falciparum Cultures | Simvastatin inhibits the intraerythrocytic development of the parasite. asm.org |

| Bone Metabolism | Monocytic Cell Lines | Simvastatin suppresses RANKL-induced osteoclastogenesis. nih.gov |

Table 1: Summary of Key In Vitro Research Findings

| Research Area | Animal Model | Key Findings |

| Angiogenesis | Chick Chorioallantoic Membrane & Mouse Cornea | Simvastatin inhibits growth factor-stimulated angiogenesis. ahajournals.org |

| Cancer | Orthotopic Ovarian Cancer Mouse Model | Simvastatin reduces tumor growth and metastasis. oncotarget.com |

| Cardiac Regeneration | Rat Model of Myocardial Infarction | Statins promote new myocyte formation by activating endogenous cardiac stem cells. mdpi.comnih.gov |

Table 2: Summary of Key In Vivo Research Findings

属性

CAS 编号 |

134523-09-4 |

|---|---|

分子式 |

C25H38O6 |

分子量 |

434.6 g/mol |

IUPAC 名称 |

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |

InChI 键 |

WJKSTNFUSXHVRJ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

规范 SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

产品来源 |

United States |

Biosynthesis, Biotransformation, and Chemical Synthesis Pathways

Biosynthesis of Simvastatin (B1681759) Precursors and Parent Compound

Simvastatin is a semi-synthetic derivative of lovastatin (B1675250), a natural product of fungal fermentation. nih.govglobalresearchonline.net Understanding the biosynthesis of lovastatin is crucial to understanding the origin of the core structure of 3-Hydroxy Simvastatin.

Lovastatin is a secondary metabolite produced by various filamentous fungi, most notably Aspergillus terreus. nih.govrjlbpcs.comnih.gov Other fungal genera, including Monascus, Penicillium, Paecilomyces, and Pleurotus, are also known to produce lovastatin. rjlbpcs.comnih.gove3journals.org The production of lovastatin is typically carried out through submerged fermentation, a process where the fungus is grown in a liquid nutrient medium. nih.gove3journals.org The conditions of this fermentation, such as temperature, pH, and oxygen levels, are carefully controlled to optimize the yield of the desired compound. nih.gov For instance, Aspergillus terreus fermentations are often conducted at 28°C with the dissolved oxygen level maintained at 40% of air saturation for a duration of less than 10 days. nih.gov Lovastatin produced through this fermentation process serves as the starting material for the semi-synthetic production of simvastatin. nih.govglobalresearchonline.net

Fungi Involved in Lovastatin Production

| Fungal Genus | Species Examples |

|---|---|

| Aspergillus | A. terreus nih.govrjlbpcs.com |

| Monascus | M. ruber, M. purpureus, M. pilosus nih.govrsc.org |

| Penicillium | P. citrinum, P. chrysogenum nih.govalliedacademies.org |

| Paecilomyces | P. viridis, P. variotii nih.govalliedacademies.org |

The biosynthesis of lovastatin, also known as monacolin K, follows the polyketide pathway. ecouterlirepenser.comresearchgate.net This intricate enzymatic process involves the coordinated action of multiple enzymes to assemble the complex molecular structure. ecouterlirepenser.com Key enzymes in this pathway are polyketide synthases (PKS), which are responsible for linking together small carbon units to form the polyketide backbone of the molecule. ecouterlirepenser.com In the lovastatin biosynthetic pathway, the PKS encoded by the lovB gene works in conjunction with an enoyl reductase encoded by the lovC gene. mdpi.com This enzymatic machinery is responsible for the formation of dihydromonacolin L, the backbone of lovastatin. researchgate.net A critical rate-limiting step in the pathway is the conversion of dihydromonacolin L to monacolin J. ecouterlirepenser.com This transformation is a crucial step towards the final synthesis of lovastatin. researchgate.net

Chemical Synthesis Strategies for Simvastatin and Analogues Relevant to this compound Structure

Simvastatin is produced semi-synthetically from lovastatin. globalresearchonline.net There are three main methodologies for simvastatin production: biosynthesis through fermentation, biocatalytic conversion of lovastatin, and synthetic modification of lovastatin. naturalspublishing.comekb.eg The most widely commercialized methods are the synthetic modifications of lovastatin, which can be broadly categorized into direct alkylation and re-esterification routes. naturalspublishing.comekb.egekb.eg

Direct alkylation is a synthetic route for preparing simvastatin from lovastatin. naturalspublishing.comekb.eg This method involves the direct methylation of the 2-methylbutyrate (B1264701) side chain of lovastatin to form the 2,2-dimethylbutyrate moiety of simvastatin. google.comgoogle.com One approach to direct methylation involves the use of a metal alkyl and a methyl halide. google.com While this route offers the advantage of fewer synthetic steps and potentially higher yields, it can be challenging to control and may result in a number of side reactions, complicating the isolation and purification of the final product. naturalspublishing.comekb.eggoogle.com

The re-esterification route is another common method for the synthesis of simvastatin from lovastatin. naturalspublishing.comekb.eg This multi-step process begins with the hydrolysis of lovastatin to remove the 2-methylbutyrate side chain, yielding the key intermediate, monacolin J. nih.govglobalresearchonline.net The hydroxyl groups on monacolin J are then protected, for example, by silylation. nih.govglobalresearchonline.net Following the protection step, the free hydroxyl group at the C8 position is acylated with 2,2-dimethylbutyryl chloride to introduce the desired side chain. nih.govglobalresearchonline.net The final step involves the removal of the protecting groups to yield simvastatin. nih.govglobalresearchonline.net Although this method involves more steps than direct alkylation, it often provides a better quality product because the separation of the desired esterified product from the hydrolyzed starting material is more easily achieved. naturalspublishing.comekb.eg

Comparison of Simvastatin Synthesis Routes

| Synthesis Route | Advantages | Disadvantages |

|---|---|---|

| Direct Alkylation | Fewer synthetic steps, potentially higher yield. naturalspublishing.comekb.eg | Poor conversion, multiple side reactions, difficult purification. naturalspublishing.comekb.eggoogle.com |

This compound is a major metabolite of simvastatin, formed through biotransformation in the human body. clinpgx.org Simvastatin itself is a prodrug, administered in an inactive lactone form. clinpgx.orgnih.govgoogle.com In the body, it is hydrolyzed to its active open-ring β-hydroxy acid form, simvastatin acid. clinpgx.orgnih.gov Both simvastatin and simvastatin acid are then extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. clinpgx.orgnih.govgpnotebook.commedsafe.govt.nz These enzymes catalyze the hydroxylation of simvastatin at the 3-position of the molecule, leading to the formation of this compound. clinpgx.org CYP3A4/5 are responsible for at least 80% of the metabolism of simvastatin. nih.govhmdb.ca

In addition to the in-vivo formation of this compound, other structural modifications of the simvastatin backbone are being explored. One such approach is the use of biocatalysts to improve the synthesis of simvastatin itself. For example, the acyltransferase enzyme LovD from the lovastatin biosynthetic gene cluster of Aspergillus terreus has been shown to regioselectively transfer the α-dimethylbutyryl group to the C8 hydroxyl of monacolin J. nih.govglobalresearchonline.netekb.eg This enzymatic approach can achieve a high conversion of monacolin J to simvastatin in a single step, avoiding the need for chemical protection and deprotection steps. nih.govnih.gov

Biocatalytic and Enzymatic Approaches for Simvastatin and Related Metabolite Production

The manufacturing of simvastatin has evolved to incorporate greener, more efficient biocatalytic methods, moving away from purely chemical synthesis routes. These approaches leverage the specificity of enzymes to achieve desired chemical transformations.

Enzyme-Mediated Conversions (e.g., Hydrolases, Esterases, Transesterases)

The enzymatic conversion of lovastatin, a natural product from the fungus Aspergillus terreus, to simvastatin is a key biocatalytic process. This transformation is primarily facilitated by an acyltransferase, LovD. This enzyme regioselectively acylates the C8 hydroxyl group of monacolin J, a precursor derived from the hydrolysis of lovastatin. clinpgx.orgdrugbank.com The process avoids the need for chemical protection and deprotection steps that are characteristic of traditional synthetic routes. semanticscholar.org

Simvastatin is a prodrug that is hydrolyzed by esterases, such as carboxylesterases and paraoxonases, to its active form, simvastatin acid. uio.nonih.gov In humans, carboxylesterase and paraoxonase are the major enzymes mediating this hydrolysis in the blood. uio.no Specifically, simvastatin has been identified as a substrate for PON1, CES1b, PON3, and CES1c. uio.no

Engineered Microbial Systems for Biotransformation

Significant advancements have been made in engineering microbial systems for the efficient production of simvastatin. One notable example involves the use of Saccharomyces cerevisiae. By introducing six heterologous biosynthetic genes and supplying the acyl-donor dimethylbutyryl-S-methyl mercaptopropionate (DMB-SMMP), researchers achieved the production of simvastatin acid (SVA). droracle.ai Optimization of the yeast strain and process conditions, such as tuning the copy number of the P450 enzyme LovA and adjusting the media pH, led to a substantial increase in SVA titer. droracle.ai

Whole-Cell Biotransformation Systems

Whole-cell biocatalysis offers a practical and efficient method for simvastatin synthesis. An Escherichia coli strain overexpressing the acyltransferase LovD has been successfully used to convert monacolin J to simvastatin with high efficiency. clinpgx.orguni.lu This one-step process achieves over 99% conversion without the need for chemical protection steps. clinpgx.orguni.lu The key to this process was the use of a membrane-permeable acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), which is efficiently utilized by the intracellular LovD enzyme. clinpgx.orgclinpgx.org The process has been scaled up for gram-scale synthesis, demonstrating its potential for industrial application. clinpgx.orguni.lu

Metabolic Generation of this compound

In the human body, simvastatin undergoes extensive metabolism, primarily in the liver, to form various metabolites, including this compound. This metabolic conversion is crucial as it influences the drug's efficacy and potential for drug-drug interactions.

Cytochrome P450 (CYP) Mediated Hydroxylation Pathways

The oxidative metabolism of simvastatin is predominantly carried out by the cytochrome P450 (CYP) enzyme system. drugbank.comsemanticscholar.org Both simvastatin and its active form, simvastatin acid, are metabolized by these enzymes to form hydroxylated derivatives, including this compound. clinpgx.org In vitro studies with human liver microsomes have identified 3'-hydroxy simvastatin as a major metabolic product. semanticscholar.orguni.lu The hydroxylation reactions are catalyzed by oxygenases within the CYP family. livermetabolism.com

Non-Enzymatic and Other Enzymatic Hydrolysis Mechanisms

Simvastatin, a therapeutically administered inactive lactone prodrug, undergoes hydrolysis to its active β-hydroxy acid form, a critical step for its pharmacological activity. mdpi.com This conversion is not solely dependent on enzymatic action and can also occur through non-enzymatic pathways, influenced by environmental conditions such as pH.

Studies have shown that the hydrolysis of the simvastatin lactone ring is pH-dependent. In aqueous acidic solutions, a percentage of the closed lactone form can be hydrolyzed to the open hydroxy acid form. google.com For instance, when dissolved in an aqueous acidic solution like 0.1 N HCl, a significant portion of simvastatin can be converted to its hydroxy acid form. google.com The rate of this non-enzymatic hydrolysis is considerably higher at alkaline pH compared to acidic pH. researchgate.net

In addition to non-enzymatic hydrolysis, the conversion of simvastatin to its active hydroxy acid form is also mediated by various esterases present in the body. This bioactivation is primarily carried out by non-specific carboxylesterases found in the intestinal wall, plasma, and liver. mdpi.com

Metabolic Profiling and Identification of this compound as a Phase-I Metabolite in In Vitro Models

In vitro metabolic studies utilizing various models, such as human liver microsomes, have been instrumental in elucidating the metabolic fate of simvastatin and identifying its major metabolites. These studies have consistently identified this compound as a major Phase-I metabolite.

The oxidative metabolism of both simvastatin and its active form, simvastatin hydroxy acid, is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily. nih.govresearchgate.net Both CYP3A4 and CYP3A5 have been shown to be involved in the formation of this compound. researchgate.net

In studies with human liver microsomes, the formation of three major oxidative products from simvastatin hydroxy acid, including what is presumed to be the precursor to this compound, was observed. nih.govnih.gov The kinetic parameters for the formation of these metabolites have been determined, with CYP3A4 exhibiting the highest activity. nih.govnih.gov Immunoinhibition studies have confirmed that anti-CYP3A antibodies can inhibit the metabolism of simvastatin hydroxy acid by 80-95%, underscoring the predominant role of this enzyme subfamily. nih.govnih.gov

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to accurately measure the levels of simvastatin and its metabolites, including this compound (often measured as its acid form, simvastatin hydroxy acid), in biological matrices like human plasma. nih.govoup.commedpharmres.com These methods have demonstrated the presence and allowed for the quantification of this compound as a significant metabolite following the administration of simvastatin.

The following table summarizes the key enzymes involved in the formation of this compound and its precursor, simvastatin hydroxy acid, as identified in in vitro models.

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Cytochrome P450 | CYP3A4, CYP3A5 | Primary enzymes responsible for the hydroxylation of simvastatin and simvastatin hydroxy acid to form this compound. nih.govresearchgate.netnih.gov |

| Carboxylesterases | Non-specific | Hydrolysis of simvastatin (lactone) to simvastatin hydroxy acid (active form). mdpi.com |

Molecular and Cellular Mechanisms of Action in Research Models

Competitive Inhibition of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) Reductase Activity

3-hydroxy simvastatin (B1681759) functions as a potent and direct inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govwikipedia.orgnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a reaction that is the rate-limiting step in the biosynthesis of cholesterol and other isoprenoids. nih.govmdpi.comnih.govyoutube.com By targeting this crucial enzymatic step, 3-hydroxy simvastatin effectively curtails the entire downstream pathway. nih.govresearchgate.net

The inhibitory action of this compound is characterized by its high affinity and specificity for the HMG-CoA reductase enzyme. It acts as a reversible, competitive inhibitor with respect to the natural substrate, HMG-CoA. mdpi.comnih.govhelsinki.fi The molecular structure of the active hydroxy acid form of simvastatin contains a moiety that closely mimics the HMG portion of the substrate. mdpi.comresearchgate.net This structural analogy allows it to bind to the catalytic domain of the enzyme with high affinity. mdpi.com

Binding kinetics studies have demonstrated the potency of this inhibition, with reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values in the low nanomolar range. nih.govresearchgate.netmedchemexpress.com

| Parameter | Reported Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 0.2 nM | medchemexpress.com |

| IC50 | 11.2 nM | researchgate.net |

The interaction is highly stereoselective. Structural analyses of the enzyme-inhibitor complex reveal that the hydroxy acid group of this compound forms critical polar interactions, including hydrogen bonds with amino acid residues such as Ser684 and Asp690, and an ionic bond with Lys735 within the active site. mdpi.com Concurrently, the hydrophobic decalin ring system of the molecule settles into a hydrophobic groove, establishing extensive van der Waals contacts with residues like Leu562, Val683, and Leu853. mdpi.com This dual interaction firmly anchors the inhibitor in the active site, physically blocking the binding of the HMG-CoA substrate. mdpi.comresearchgate.net

The direct consequence of HMG-CoA reductase inhibition is the disruption of the mevalonate (B85504) pathway. nih.govmdpi.com By blocking the synthesis of mevalonate, this compound halts the production of all subsequent intermediates in the cholesterol biosynthesis pathway. nih.govnih.govashpublications.org This leads to a significant reduction in the cellular pool of vital molecules derived from this pathway, extending beyond just cholesterol. The cellular response to this depletion can involve a feedback mechanism that upregulates the expression of the HMG-CoA reductase enzyme itself, though this is often insufficient to overcome the potent inhibition. ashpublications.org

Impact on Isoprenoid Biosynthesis and Protein Prenylation

Beyond its effects on cholesterol synthesis, the inhibition of the mevalonate pathway by this compound has profound consequences for the synthesis of non-sterol isoprenoid intermediates. nih.govnih.govnih.gov These molecules are critical for a post-translational modification process known as protein prenylation. researchgate.net

Two key isoprenoid intermediates of the mevalonate pathway are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govjneurosci.org The synthesis of these molecules is directly dependent on the availability of mevalonate. taylorandfrancis.com Consequently, by inhibiting HMG-CoA reductase, this compound effectively depletes the cellular supply of both FPP and GGPP. nih.govnih.govnih.gov This depletion is a central mechanism for many of the compound's effects that are independent of cholesterol reduction. nih.gov Research studies have shown that the effects of simvastatin can be reversed in vitro by the addition of mevalonate or, more specifically, by replenishing the depleted pools of FPP or GGPP. nih.govoup.comresearchgate.net

FPP and GGPP serve as essential lipid donors for the prenylation of a wide range of cellular proteins, most notably the superfamily of small GTP-binding proteins (GTPases). nih.govnih.govplos.org This process involves the covalent attachment of either a farnesyl (from FPP) or a geranylgeranyl (from GGPP) moiety to a cysteine residue near the C-terminus of the target protein. researchgate.net

The depletion of FPP and GGPP by this compound leads to a significant reduction in the prenylation of these small GTPases. nih.govnih.gov

| Small GTPase Family | Primary Isoprenoid Group | Effect of this compound | Reference |

|---|---|---|---|

| Ras | Farnesyl | Inhibition of farnesylation | nih.govnih.gov |

| Rho (e.g., RhoA) | Geranylgeranyl | Inhibition of geranylgeranylation | nih.govnih.govnih.gov |

| Rac | Geranylgeranyl | Inhibition of geranylgeranylation | plos.orgnih.gov |

| Rab | Geranylgeranyl | Inhibition of geranylgeranylation | nih.govnih.govnih.gov |

Protein prenylation is a critical determinant of the subcellular localization and function of small GTPases. nih.govnih.gov The attached lipid moiety acts as a hydrophobic anchor, facilitating the translocation of these proteins from the cytosol to cellular membranes, such as the plasma membrane or the membranes of organelles. nih.govphysiology.orgasbmb.org

By inhibiting prenylation, this compound prevents the proper membrane targeting of these signaling proteins. nih.govresearchgate.net For instance, treatment with simvastatin has been shown to decrease the amount of membrane-associated Rac1 while increasing its concentration in the cytosol. nih.gov This mislocalization sequesters the GTPases in an inactive state, as their activation and interaction with downstream effector proteins can only occur when they are correctly positioned at the membrane. nih.govphysiology.org The disruption of these signaling cascades affects a multitude of cellular functions, including gene expression, cell cycle progression, cytoskeletal arrangement, and intracellular vesicle trafficking. researchgate.netnih.gov

Modulation of Intracellular Signaling Pathways Beyond Cholesterol Synthesis

Research into this compound and its parent compound, simvastatin, has revealed a complex array of molecular interactions that extend beyond the inhibition of HMG-CoA reductase. These pleiotropic effects involve the modulation of numerous intracellular signaling pathways that are central to cellular processes such as proliferation, inflammation, apoptosis, and cell cycle regulation. The following sections detail the specific effects of the compound on these critical signaling cascades as observed in various research models.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK)

Simvastatin has been shown to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways. These pathways are crucial for translating extracellular signals into cellular responses.

In vascular smooth muscle cells (VSMCs), pretreatment with simvastatin (1-3 μM) for 24 hours was found to inhibit angiotensin II-mediated phosphorylation of both ERK1/2 and p38 MAPK. nova.edu Interestingly, withdrawal of simvastatin led to a rebound increase in the phosphorylation of these kinases, suggesting a transient and modulatory role in vascular cell signaling. nova.edu Conversely, in other cell types like human colon cancer cells (HCT116 and HT-29), simvastatin treatment increased the phosphorylation of ERK. researchgate.netoncotarget.com This activation of ERK was linked to the induction of heme oxygenase-1 (HO-1), an antioxidant enzyme, via the Nrf2 transcription factor. researchgate.netoncotarget.com

In the context of cancer, simvastatin has been observed to reduce the phosphorylation of p42/44 (ERK1/2) in a dose-dependent manner in ovarian cancer cell lines (Hey and SKOV3), contributing to its antitumor activity. researchgate.net Similarly, in FLT3/ITD acute myeloid leukemia (AML) cells, simvastatin's anti-leukemia activity is associated with the downregulation of the MEK/ERK and p38-MAPK signaling pathways. nih.gov Research on endometrial cancer also indicates that simvastatin inhibits the RAS/MAPK signaling pathway, reducing levels of RAS, p-MEK, and ERK proteins, which suppresses cancer cell proliferation and invasion. nih.gov

The effect of simvastatin on MAPK pathways can be context-dependent, leading to either inhibition or activation, thereby influencing a wide range of cellular outcomes from vascular function to cancer cell viability.

Table 1: Effects of Simvastatin on MAPK Signaling Pathways in Different Research Models

| Cell/Tissue Model | Pathway Component | Observed Effect | Associated Outcome | Reference(s) |

|---|---|---|---|---|

| Rat Aortic Vascular Smooth Muscle Cells | ERK1/2, p38 MAPK | Inhibition of Angiotensin II-mediated phosphorylation | Modulation of vascular cell signaling | nova.edu |

| Human Colon Cancer Cells (HCT116, HT-29) | ERK | Increased phosphorylation | Activation of Nrf2 and HO-1 expression | researchgate.netoncotarget.com |

| Ovarian Cancer Cells (Hey, SKOV3) | p42/44 (ERK1/2) | Decreased phosphorylation | Antitumor activity | researchgate.net |

| FLT3/ITD Acute Myeloid Leukemia Cells | MEK, ERK, p38 | Inhibition of phosphorylation | Anti-leukemia activity | nih.gov |

| Endometrial Cancer Cells (Ishikawa) | RAS, p-MEK, ERK | Lowered protein levels | Inhibition of proliferation and invasion | nih.gov |

| Osteoblasts | phospho-ERK1/2 | Marked increase | Promotion of osteoblast viability and differentiation | nih.gov |

Interference with mTOR/S6 Kinase Signaling Cascades

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, with the S6 kinase (S6K) being a key downstream effector. Simvastatin has been demonstrated to interfere with this cascade in multiple cell types.

In coronary arterial myocytes, simvastatin induces autophagy by inhibiting the Rac1-mTOR signaling pathway. nih.gov This inhibition of mTOR activity and its substrate S6K has also been observed in glioma cells. nih.gov Studies using C2C12 myotubes showed that simvastatin inhibited AKT phosphorylation, which led to impaired phosphorylation of S6 kinase and ribosomal protein S6. nih.gov This disruption of the AKT/mTOR pathway resulted in reduced protein synthesis and was linked to myotoxicity. nih.gov

Furthermore, in ovarian cancer cells, Western blot analysis revealed that simvastatin treatment for 24 hours decreased the phosphorylation of both AKT and S6 in a dose-dependent manner. researchgate.net This inhibition of the AKT/mTOR/S6 pathway is a suggested mechanism for the antitumor activity of simvastatin. researchgate.net These findings collectively indicate that simvastatin's ability to suppress mTOR/S6K signaling is a significant aspect of its pleiotropic effects, influencing processes from autophagy to cancer cell proliferation and potential adverse effects like myotoxicity.

Table 2: Simvastatin's Interference with the mTOR/S6 Kinase Pathway

| Cell/Tissue Model | Pathway Component | Observed Effect | Associated Outcome | Reference(s) |

|---|---|---|---|---|

| Coronary Arterial Myocytes | Rac1-mTOR | Inhibition | Induction of autophagy | nih.gov |

| C2C12 Myotubes | AKT, S6 Kinase, Ribosomal Protein S6 | Inhibition of phosphorylation | Reduced protein synthesis, myotoxicity | nih.gov |

| Ovarian Cancer Cells (Hey, SKOV3) | AKT, S6 | Decreased phosphorylation | Antitumor activity | researchgate.net |

Modulation of JAK2/STAT3 Signaling Axis

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling from cytokine and growth factor receptors to the nucleus, playing key roles in immunity, cell proliferation, and apoptosis. Simvastatin has been shown to modulate this pathway, particularly the JAK2/STAT3 axis.

In UMR-106 osteosarcoma cells, simvastatin treatment (3 to 10 µM) led to a reduction in JAK2 and STAT5 phosphorylation levels. plos.org This effect was correlated with a decrease in growth hormone-stimulated STAT5 transcriptional activity. The study also found that simvastatin induced the expression of Suppressor of Cytokine Signaling 3 (SOCS-3), a negative regulator of the JAK/STAT pathway. plos.org

In hepatocellular carcinoma (HCC) cells, simvastatin was found to induce cell cycle arrest by, in part, inactivating STAT3. nih.gov This inactivation of STAT3 led to the stabilization of the p27 protein by inhibiting the expression of S-phase kinase-associated protein 2 (Skp2). nih.gov In a rat model of cardiac hypertrophy, isoproterenol (B85558) administration led to a significant upregulation of cardiac Janus kinase and phosphorylated signal transducer and activator of transcription, an effect that was prevented by pretreatment with simvastatin. researchgate.net Research has also shown that in K562 cells, cytosolic JAK2 expression and STAT3 phosphorylation were dose-dependently downregulated by other compounds, highlighting the pathway's role as a therapeutic target. mdpi.com

Table 3: Modulation of the JAK2/STAT3 Signaling Axis by Simvastatin

| Cell/Tissue Model | Pathway Component | Observed Effect | Associated Outcome | Reference(s) |

|---|---|---|---|---|

| UMR-106 Osteosarcoma Cells | JAK2, STAT5 | Reduction in phosphorylation | Decreased cell proliferation, migration, and invasion | plos.org |

| UMR-106 Osteosarcoma Cells | SOCS-3 | Increased expression | Negative regulation of JAK/STAT pathway | plos.org |

| Hepatocellular Carcinoma Cells | STAT3 | Inactivation | Induction of cell cycle arrest, stabilization of p27 | nih.gov |

| Rat Cardiac Tissue | Janus Kinase, p-STAT | Prevention of ISO-induced upregulation | Prevention of cardiac hypertrophy | researchgate.net |

Regulation of Nuclear Factor-Kappa B (NF-κB) Activity

Nuclear Factor-Kappa B (NF-κB) is a pivotal transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Simvastatin has been shown to exert significant regulatory effects on NF-κB activity.

In a rat model of ischemic stroke, simvastatin treatment resulted in a 50% reduction in infarct size, which was correlated with a decrease in the RelA (p65) subunit of NF-κB and a transient increase in the c-Rel subunit in the nucleus. nih.govnih.gov This modulation led to a normalization of NF-κB-DNA binding activity and a downregulation of NF-κB-regulated pro-apoptotic genes. nih.gov After 24 hours of permanent middle cerebral artery occlusion (pMCAO), there was a 29% increase in NF-κB binding activity, which simvastatin treatment helped to normalize. nih.gov

In cultured rat aortic smooth muscle cells, atorvastatin (B1662188), another statin, was shown to cause nuclear translocation of the NF-κB p65 subunit, an effect linked to the activation of the protein kinase Akt. ahajournals.org This suggests that the Akt/NF-κB pathway is a target of statins in vascular cells. ahajournals.org Furthermore, in a mouse model of artery calcification, simvastatin was found to suppress the progression of vascular calcification by attenuating NF-κB activation, independent of its cholesterol-lowering effects. doaj.org Statins are generally recognized to inhibit the activity of NF-κB, which is a key regulatory protein in the inflammatory response. researchgate.net

Table 4: Regulation of NF-κB Activity by Simvastatin

| Cell/Tissue Model | Pathway Component | Observed Effect | Associated Outcome | Reference(s) |

|---|---|---|---|---|

| Rat Brain (Ischemic Stroke Model) | RelA (p65) | Decreased nuclear levels | Neuroprotection, reduced infarct size | nih.govnih.gov |

| Rat Brain (Ischemic Stroke Model) | c-Rel | Transient increase in nuclear levels | Neuroprotection | nih.govnih.gov |

| Rat Brain (Ischemic Stroke Model) | NF-κB-DNA binding | Normalization | Downregulation of pro-apoptotic genes | nih.gov |

| Rat Aortic Smooth Muscle Cells | NF-κB p65 | Nuclear translocation (via Akt) | Upregulation of nNOS expression | ahajournals.org |

| LDLR-/- Mice (High Fat Diet) | NF-κB | Attenuation of activation | Suppression of artery calcification | doaj.org |

Influence on Calcium Homeostasis and Ion Channel Function

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular functions. Studies have indicated that statins can influence intracellular calcium homeostasis.

In human umbilical vein endothelial cells (HUVECs), long-term incubation (24 hours) with certain statins, such as cerivastatin (B1668405) and fluvastatin, led to an increase in the resting intracellular free calcium concentration ([Ca²⁺]i). nih.gov This effect is proposed as a potential explanation for the direct effects of statins on endothelial-dependent vasodilation. nih.gov

In isolated rat liver mitochondria, both atorvastatin and simvastatin were shown to alter mitochondrial calcium homeostasis. researchgate.net They reduced the oxidative stress triggered by Ca²⁺, prevented mitochondrial permeability transition, and inhibited the release of cytochrome c. researchgate.net This suggests a protective role for statins against calcium-induced mitochondrial damage.

Conversely, a study on postmenopausal women with osteoarthritis who were treated with simvastatin found a significantly lower total plasma calcium level compared to a non-statin control group. nih.govresearchgate.net This suggests a potential role for simvastatin in systemic calcium metabolism, although the mechanism remains to be fully elucidated. nih.gov

Table 5: Influence of Statins on Calcium Homeostasis

| System/Model | Parameter | Observed Effect | Potential Implication | Reference(s) |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells | Resting intracellular [Ca²⁺] | Increase (with cerivastatin/fluvastatin) | Modulation of endothelial-dependent vasodilation | nih.gov |

| Isolated Rat Liver Mitochondria | Mitochondrial Ca²⁺ homeostasis | Alteration; reduction of Ca²⁺-induced oxidative stress | Protection against mitochondrial damage | researchgate.net |

| Postmenopausal Women | Total plasma calcium level | Significant decrease | Role in systemic calcium metabolism | nih.govresearchgate.net |

Alterations in Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulatory Proteins (e.g., p21)

Simvastatin has been shown to influence cell cycle progression by altering the expression and activity of key regulatory proteins, including Cyclin-Dependent Kinases (CDKs) and their inhibitors, such as p21.

In MCF-7 breast cancer cells, a combination of simvastatin and doxorubicin (B1662922) significantly induced the expression of the cyclin-dependent kinase inhibitor p21 and reduced the expression of cyclin D1. nih.gov This combination also decreased the expression of cell cycle regulatory proteins CDK2, CDK4, and CDK6. nih.gov This modulation of cell cycle proteins contributes to the synergistic anticancer effect of the two drugs. nih.gov

In hepatocellular carcinoma (HCC) cells, simvastatin treatment induced G0/G1 cell cycle arrest and was shown to upregulate p21 mRNA levels. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells (NCI-H460), simvastatin was found to inhibit cell proliferation and arrest the cell cycle by inhibiting CDK4 and cyclin D1 while enhancing the expression of CDK inhibitors p16 and p27. mdpi.com

The upregulation of p21 by statins has also been observed in other cancer cell lines and is linked to the inhibition of histone deacetylase (HDAC) activity. researchgate.net In glomerular mesangial cells exposed to high glucose, simvastatin reversed the downregulation of p21 protein expression and decreased the associated CDK4 and CDK2 kinase activities, suggesting a protective role in diabetic nephropathy. nih.gov Furthermore, in oral squamous cell carcinoma cells, statins were shown to suppress the expression of CDK2, CDK4, and CDK6. researchgate.net These findings underscore a common mechanism by which simvastatin exerts its antiproliferative effects through the modulation of CDK/p21 signaling, leading to cell cycle arrest.

Table 6: Effects of Simvastatin on CDK and Cell Cycle Regulatory Proteins

| Cell/Tissue Model | Protein(s) | Observed Effect | Associated Outcome | Reference(s) |

|---|---|---|---|---|

| MCF-7 Breast Cancer Cells | p21, Cytochrome c, Caspase 3 | Increased expression | Potentiation of doxorubicin-induced cell death | nih.gov |

| MCF-7 Breast Cancer Cells | Cyclin D1, CDK2, CDK4, CDK6 | Decreased expression | Cell cycle arrest | nih.gov |

| Hepatocellular Carcinoma Cells | p21 | Upregulation of mRNA | G0/G1 cell cycle arrest | nih.gov |

| Non-Small Cell Lung Cancer Cells | p16, p27 | Enhanced expression | Cell cycle arrest | mdpi.com |

| Non-Small Cell Lung Cancer Cells | CDK4, Cyclin D1 | Inhibition of expression | Inhibition of cell proliferation | mdpi.com |

| Glomerular Mesangial Cells | p21 | Reversal of high-glucose-induced downregulation | Inhibition of proliferation | nih.gov |

| Glomerular Mesangial Cells | CDK2, CDK4 | Decreased kinase activity | Inhibition of proliferation | nih.gov |

| Oral Squamous Cell Carcinoma Cells | CDK2, CDK4, CDK6 | Suppressed expression | Anti-proliferative effect | researchgate.net |

Table of Mentioned Compounds

Cellular Responses and Biological Effects in Various Model Systems

The active metabolite of simvastatin, this compound, has been shown in numerous research models to impede the progression of the cell cycle, primarily by inducing arrest in the G0/G1 phase in various cancer cell lines. This effect is a key component of its anti-proliferative activity. In hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Huh7, treatment with simvastatin leads to a significant accumulation of cells in the G0/G1 phase. nih.govresearchgate.netnih.gov This cell cycle arrest is accompanied by marked alterations in the expression levels of key cell cycle regulatory proteins. nih.gov

Specifically, the expression of proteins that drive the cell cycle forward, including cyclin-dependent kinases (CDK) such as CDK1, CDK2, and CDK4, as well as cyclins like cyclin D1 and cyclin E, is significantly reduced. nih.gov Conversely, the expression of CDK inhibitors, which act as brakes on the cell cycle, is enhanced. nih.gov Studies have demonstrated an upregulation of p19, p21 (also known as CIP1/WAF1), and p27 (also known as KIP1) in response to simvastatin treatment in osteosarcoma and HCC cells. nih.govresearchgate.netnih.gove-century.us The accumulation of p21 and p27 is a critical event, as these proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the transition from the G1 to the S phase of the cell cycle. researchgate.netnih.gov In ovarian cancer cell lines (Hey and SKOV3), simvastatin also induced G0/G1 cell cycle arrest in a dose-dependent manner. researchgate.net Similarly, in chronic myelogenous leukemia (CML) K562 cells, simvastatin was found to arrest the cell cycle in the G1 phase. researchgate.net

The mechanism underlying these changes involves complex signaling pathways. For instance, in HCC cells, simvastatin has been shown to inhibit the STAT3/Skp2 axis, which leads to the stabilization and accumulation of p27. nih.gov It also activates AMP-activated protein kinase (AMPK), which promotes the accumulation of p21. nih.gov In osteosarcoma cells, the downregulation of cyclin D1, CDK2, and CDK4 contributes to the observed G0/G1 arrest. e-century.us

| Cell Line | Protein | Effect | Reference |

|---|---|---|---|

| HepG2, Huh7 (Hepatocellular Carcinoma) | CDK1, CDK2, CDK4, Cyclin D1, Cyclin E | Downregulation | nih.gov |

| HepG2, Huh7 (Hepatocellular Carcinoma) | p19, p27 | Upregulation | nih.gov |

| MNNG/HOS (Osteosarcoma) | Cyclin D1, CDK2, CDK4 | Downregulation | e-century.us |

| MNNG/HOS (Osteosarcoma) | p21, p27 | Upregulation | e-century.us |

| HepG2, Hep3B (Hepatocellular Carcinoma) | p21, p27 | Upregulation/Accumulation | researchgate.netnih.gov |

| Hey, SKOV3 (Ovarian Cancer) | - | G0/G1 Arrest | researchgate.net |

| K562 (Chronic Myelogenous Leukemia) | - | G1 Arrest | researchgate.net |

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. The primary mechanism involves the activation of the intrinsic, mitochondria-dependent pathway. nih.govoup.com This pathway is initiated by mitochondrial stress, leading to the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov The insertion of Bax into the mitochondrial outer membrane disrupts its integrity, a crucial step in committing the cell to apoptosis.

Once the mitochondrial pathway is engaged, a cascade of cysteine-aspartic proteases, known as caspases, is activated. oup.com Research in human rhabdomyosarcoma RD cells demonstrated that simvastatin treatment leads to the consecutive activation of caspase-9 and caspase-3 in a concentration-dependent manner. nih.gov Caspase-9 is an initiator caspase that is activated following its recruitment to the apoptosome, a protein complex formed in the cytoplasm after the release of cytochrome c from the mitochondria. nih.gov Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3. nih.govnih.gov

The activation of caspase-3 is a central event in the execution phase of apoptosis. nih.gov This effector caspase is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. plos.org The essential role of the mitochondrial pathway is underscored by findings that the permeability transition pore inhibitor bongkrekic acid can completely prevent simvastatin-induced caspase-9 and -3 activity. nih.gov Furthermore, studies in various cancer cells, including renal cell carcinoma, have confirmed that simvastatin-induced apoptosis is associated with the cleavage of caspase-3 and PARP. plos.org The process is also modulated by the Bcl-2 family of proteins; simvastatin has been shown to induce an overexpression of the pro-apoptotic Bax gene while inhibiting the expression of the anti-apoptotic BCL-2 gene. nih.gov

A hallmark of this compound's activity in research models is its ability to inhibit the proliferation and growth of cultured cells, particularly cancer cells. This effect has been documented across a wide range of cell lines, including those derived from hepatocellular carcinoma, osteosarcoma, renal cell carcinoma, and prostate cancer. nih.gove-century.usplos.orgresearchgate.net The inhibition of proliferation is typically observed in a dose- and time-dependent manner. plos.org

In hepatocellular carcinoma cell lines HepG2 and Huh7, simvastatin treatment resulted in a significant reduction of tumor cell growth as measured by MTT assays. nih.gov Similarly, in renal cancer cells A498 and 786-O, simvastatin potently suppressed cell growth and colony formation. plos.org The anti-proliferative effect is not limited to adherent cell types; studies on acute myeloid leukemia (AML) cells also demonstrated that simvastatin could inhibit their proliferation. tandfonline.com

The reduction in cell proliferation is a direct consequence of the molecular mechanisms detailed previously, namely the induction of cell cycle arrest and apoptosis. nih.govnih.gov By halting cells in the G0/G1 phase, simvastatin prevents them from entering the S phase, where DNA replication occurs, thereby blocking cell division. researchgate.netresearchgate.net Simultaneously, the induction of apoptosis actively reduces the number of viable cells in the culture. nih.gov The anti-proliferative effects are directly linked to the inhibition of the mevalonate pathway, as the addition of mevalonic acid can rescue cells from simvastatin-induced growth arrest. nih.govresearchgate.net

| Cancer Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, Huh7 | Reduction of tumor cell growth | nih.gov |

| Osteosarcoma | MNNG/HOS | Inhibited cell proliferation | e-century.us |

| Renal Cell Carcinoma | A498, 786-O | Suppressed cell growth and colony formation | plos.org |

| Prostate Cancer | PC-3, CWR22rv1, LAPC-4, DU145 | Significant direct inhibition of cell growth | researchgate.net |

| Acute Myeloid Leukemia | KG-1 | Inhibited cell proliferation | tandfonline.comnih.gov |

Beyond its effects on cell growth, this compound has been shown to suppress the migration and invasion of cancer cells, which are critical processes in tumor metastasis. In osteosarcoma MNNG/HOS cells, simvastatin treatment effectively suppressed both cell migration and invasion. e-century.us This effect was linked to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for degrading the extracellular matrix and facilitating cell movement. e-century.us

Similar inhibitory effects on migration and invasion have been observed in other cancer models. In glioblastoma cells (U251MG and G34), simvastatin significantly reduced these capabilities. researchgate.net Studies on human breast cancer cells (MDA-MB-231) also demonstrated that simvastatin treatment markedly inhibited cell invasion, an effect associated with reduced MMP-2 and MMP-9 activity. nih.gov Furthermore, research on acute myeloid leukemia (AML) cells has shown that simvastatin can inhibit their migratory and invasive potential. tandfonline.comnih.gov

The underlying mechanisms for this suppression are multifaceted. In breast cancer cells, the anti-invasive effect of simvastatin is partly mediated by the suppression of Pituitary Tumor-Transforming Gene 1 (PTTG1) expression. nih.gov PTTG1 is a gene known to be involved in cancer invasion and metastasis, and its downregulation by simvastatin leads to decreased MMP activity. nih.gov In renal cancer cells, the anti-metastasis activity of simvastatin is associated with the inhibition of key signaling pathways, including AKT/mTOR, ERK, and JAK2/STAT3, which are known to regulate cell motility. plos.org

This compound exerts significant immunomodulatory effects, particularly on T-lymphocytes. Research has established that simvastatin can suppress T-cell activation and proliferation. nih.gov This immunosuppressive action is not related to changes in intracellular cholesterol levels or the integrity of lipid rafts, but rather to the inhibition of protein prenylation, a process dependent on the mevalonate pathway. nih.gov By blocking the synthesis of isoprenoids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate, simvastatin impairs the function of small GTPases from the Ras superfamily (including Ras, Rho, and Rab), which are crucial for T-cell receptor signaling. nih.gov This leads to a dramatic impairment in downstream pathways such as the Ras/MAP kinase and Rac/stress kinase pathways, ultimately inhibiting T-cell activation. nih.gov

Statins, including simvastatin, can also repress the induction of Major Histocompatibility Complex class II (MHC-II) molecules on antigen-presenting cells stimulated by interferon-gamma (IFN-γ). ahajournals.orgrndsystems.com This effect occurs at the transcriptional level by inhibiting the class II transactivator (CIITA). rndsystems.com Since MHC-II molecules are essential for presenting antigens to CD4+ T-cells, their repression leads to reduced T-lymphocyte activation. ahajournals.org

Furthermore, simvastatin can modulate the balance of T-cell subsets, promoting the generation of Foxp3+ regulatory T cells (Tregs), which are a specialized subpopulation of T cells that act to suppress immune responses. nih.govnih.gov Simvastatin can synergize with low levels of transforming growth factor-β (TGF-β) to induce the differentiation of functional Foxp3+ Tregs. nih.gov This effect is linked to the inhibition of protein geranylgeranylation and is associated with the inhibition of Smad6 and Smad7, which are inhibitory proteins in the TGF-β signaling pathway. nih.gov However, in the context of cancer, while simvastatin inhibits cancer cell proliferation, it may also promote immune tolerance by increasing the production of immunosuppressive molecules like IL-10 and TGF-β and expanding the Treg population, potentially allowing tumor cells to evade immune surveillance. nih.gov

The inhibition of HMG-CoA reductase by this compound triggers broad changes in gene expression that extend beyond the direct regulation of cholesterol synthesis, affecting various aspects of cellular homeostasis. A primary consequence of blocking the mevalonate pathway is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBF2) signaling pathway. escholarship.org This transcription factor upregulates the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase (HMGCR) itself and the low-density lipoprotein receptor (LDLR), as a compensatory mechanism. escholarship.orgplos.org

In cancer cells, simvastatin modulates the expression of genes critically involved in cell cycle control and apoptosis. For example, in breast cancer cells, simvastatin treatment attenuates the expression of oncogenes like c-Myc and growth factors such as FGF-2, while increasing the expression of the cell cycle inhibitor p21. nih.gov These changes are often mediated through the suppression of upstream regulators like PTTG1. nih.gov

Microarray analyses on mesenchymal stromal cells (MSCs) treated with simvastatin revealed changes in the expression of genes coding for proteins involved in cell cycle, proliferation, and senescence pathways. nih.gov In chronic myelogenous leukemia cells, oligonucleotide microarray analysis identified 15 downregulated and 9 upregulated cell cycle-related genes following simvastatin treatment. researchgate.net The compound also affects the expression of genes involved in signaling pathways that control cell growth and metastasis, such as the AKT/mTOR and JAK2/STAT3 pathways in renal cancer. plos.org Furthermore, in acute myeloid leukemia cells, simvastatin was found to down-regulate miR-19a-3p, which in turn affects the expression of its target, HIF-1α, thereby influencing cell proliferation, migration, and apoptosis. tandfonline.comnih.gov These widespread changes in gene expression underscore the pleiotropic effects of this compound on cellular function.

Impact on Mitochondrial Functionality and DNA Integrity

The active metabolite of simvastatin, this compound, has been shown in numerous research models to exert significant effects on mitochondrial function and integrity. These effects are multifaceted, impacting cellular respiration, membrane potential, oxidative stress, and the stability of mitochondrial DNA (mtDNA).

Studies on various cell types have demonstrated that simvastatin treatment can lead to mitochondrial dysfunction. In human neuronal cells, simvastatin has been shown to induce neurotoxicity associated with the depletion of coenzyme Q10 (CoQ10). nih.gov CoQ10 is a critical component of the mitochondrial electron transport chain (ETC), and its depletion is linked to impaired mitochondrial function and increased oxidative stress. nih.gov This impairment is characterized by a significant inhibition of ETC complex I and complex II-III activities. nih.gov Similarly, in primary human skeletal myotubes, simvastatin impairs ADP-stimulated maximal mitochondrial respiratory capacity. nih.gov Both the lactone and the active acid form of simvastatin have been found to decrease mitochondrial oxygen consumption and subsequent ATP production in primary human muscle cells. bioscientifica.com

A key indicator of mitochondrial health, the mitochondrial membrane potential, is also affected. In neonatal rat cardiac myocytes subjected to oxidant stress, simvastatin was found to attenuate the loss of mitochondrial membrane potential in a dose-dependent manner. ahajournals.org This protective effect, however, appears to be context-dependent, as other studies highlight detrimental effects. For instance, statin treatment can lead to a general reduction in mitochondrial membrane potential. researchgate.net

Furthermore, simvastatin exposure is associated with increased oxidative stress. In human neuronal cell lines, treatment resulted in significant increases in both intracellular and mitochondrial reactive oxygen species (ROS) production. nih.gov This elevation in oxidative stress can trigger apoptotic pathways. Research in primary human myotubes has shown that simvastatin increases protein levels of the pro-apoptotic protein Bax while also, paradoxically, increasing the anti-apoptotic protein Bcl-2, suggesting a complex cellular response to the induced stress. nih.gov This is coupled with an increased susceptibility to mitochondrial permeability transition pore (PTP) opening, a key event in mitochondrial-mediated apoptosis. nih.gov

Beyond functional impacts, research indicates that statins can affect the physical integrity of the mitochondrial genome. Studies using Saccharomyces cerevisiae as a model organism have shown that statins interfere with the attachment of mitochondrial DNA to the inner mitochondrial membrane. unisi.it This interference is proposed to be an early, indirect target of statins that contributes to mtDNA instability. unisi.it Statin treatment has been associated with a reduction in mtDNA copy number and, in patients with statin-induced myopathy, skeletal muscle has been found to have significantly lower mtDNA content compared to controls. researchgate.netubc.ca In vitro experiments on C2C12 cells also demonstrated that simvastatin can induce mitochondrial fragmentation by increasing fission and decreasing fusion events. researchgate.net

Table 1: Effects of Simvastatin on Mitochondrial Parameters in Research Models

| Parameter | Model System | Observed Effect | Reference |

|---|---|---|---|

| Mitochondrial Respiration | Primary Human Skeletal Myotubes | Impaired ADP-stimulated maximal respiratory capacity. | nih.gov |

| Primary Human Muscle Cells | Decrease in mitochondrial oxygen consumption. | bioscientifica.com | |

| Human Neuroblastoma Cells | Partial recovery of basal respiration with CoQ10 supplementation. | nih.gov | |

| ATP Production | Primary Human Muscle Cells | Decrease in mitochondrial ATP production. | bioscientifica.com |

| Electron Transport Chain | Human Neuronal Cells | Significant inhibition of Complex I and II-III activities. | nih.gov |

| Mitochondrial Membrane Potential | Neonatal Rat Cardiac Myocytes | Attenuation of loss under oxidant stress. | ahajournals.org |

| Oxidative Stress (ROS) | Human Neuronal Cells | Significant increase in intracellular and mitochondrial ROS. | nih.gov |

| Apoptosis Signaling | Primary Human Skeletal Myotubes | Increased Bax and Bcl-2 protein levels; increased PTP opening. | nih.gov |

| Mitochondrial DNA (mtDNA) | S. cerevisiae & Murine Myoblasts | Interference with mtDNA attachment to inner membrane. | unisi.it |

| Statin-Induced Myopathy Patients | Significantly lower mtDNA content in skeletal muscle. | ubc.ca | |

| C2C12 Cells | Increased mitochondrial fragmentation. | researchgate.net |

Enzymatic and Protein Interactions Mediated by this compound

This compound, the bioactive acid form of simvastatin, mediates its primary therapeutic effect through direct, competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. mdpi.comnih.gov Structural biology studies have elucidated the precise molecular interactions that govern this inhibition. The β-hydroxy acid moiety of this compound acts as a molecular mimic of the HMG portion of the natural substrate, HMG-CoA, allowing it to occupy the same active site. mdpi.com

This binding is stabilized by a series of critical polar and hydrophobic interactions with the enzyme's residues. Key interactions include an ionic bond with Lys735 and hydrogen bonds with Ser684, Asp690, and Asp767. mdpi.com The hydrophobic decalin ring structure of the molecule binds within a hydrophobic groove of the enzyme, forming extensive van der Waals contacts with residues such as Leu562, Val683, Leu853, Ala856, and Leu857. mdpi.comproteopedia.org This high-affinity binding physically blocks the access of the natural substrate, HMG-CoA, to the catalytic site, thereby inhibiting the synthesis of mevalonate and downstream cholesterol production. mdpi.com

Beyond its primary target, this compound and its parent compound interact with a range of other enzymes and proteins, which may contribute to its pleiotropic effects. A significant area of interaction involves drug-metabolizing enzymes. Simvastatin is primarily metabolized by the cytochrome P450 enzyme system in the liver, specifically CYP3A4. nih.govnih.gov This is a critical interaction, as co-administration of drugs that strongly inhibit CYP3A4 can increase the plasma concentration of simvastatin, which is associated with an elevated risk of myopathy. drugbank.com

Simvastatin also interacts with transport proteins. It is a known inhibitor of P-glycoprotein (P-gp), an important efflux transporter. researchgate.net This interaction can affect the disposition of other drugs that are substrates of P-gp.

Furthermore, simvastatin has been shown to influence protein synthesis and signaling pathways in muscle cells. Research in the C2C12 muscle cell line demonstrated that simvastatin treatment leads to a significant reduction in the global rate of protein synthesis. nih.gov This effect was linked to a reduction in the expression of all five subunits of the eukaryotic initiation factor 2B (eIF2B), a key regulator of protein synthesis. nih.gov The study also noted that simvastatin treatment can lead to decreased phosphorylation of the serine-threonine kinase Akt, a central regulator of cell growth and protein synthesis. nih.gov

Table 2: Key Enzymatic and Protein Interactions of Simvastatin and this compound

| Protein/Enzyme | Type of Interaction | Key Interacting Residues (if applicable) | Functional Consequence | Reference |

|---|---|---|---|---|

| HMG-CoA Reductase | Competitive Inhibition | Ionic bond: Lys735. H-bonds: Ser684, Asp690, Asp767. van der Waals: Leu562, Val683, Leu853, Ala856, Leu857. | Inhibition of cholesterol biosynthesis. | mdpi.comproteopedia.org |

| Cytochrome P450 3A4 (CYP3A4) | Substrate | N/A | Hepatic metabolism of simvastatin. | nih.govnih.gov |

| P-glycoprotein (P-gp) | Inhibition | N/A | Altered transport of P-gp substrates. | researchgate.net |

| Eukaryotic Initiation Factor 2B (eIF2B) | Downregulation of Expression | N/A | Reduction in global protein synthesis in muscle cells. | nih.gov |

| Akt (Protein Kinase B) | Decreased Phosphorylation | N/A | Impairment of downstream signaling related to cell growth and protein synthesis. | nih.gov |

Preclinical Research Studies

In Vitro Investigations of 3-Hydroxy Simvastatin (B1681759) and its Precursors

Simvastatin is administered as an inactive lactone prodrug, which is converted in vivo to its active β-hydroxy acid form, 3-Hydroxy Simvastatin (also known as simvastatin hydroxy acid), through hydrolysis. mdpi.comresearchgate.net This active metabolite is the primary agent responsible for the pharmacological effects observed in preclinical studies.

The principal mechanism of action for this compound is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme is responsible for the rate-limiting step in the biosynthesis of cholesterol, which is the conversion of HMG-CoA to mevalonate (B85504). mdpi.comnih.gov

The inhibitory action of this compound is highly specific and potent. researchgate.net Structural analyses from X-ray crystallographic studies show that the HMG-like moiety of the statin molecule binds to the active site of the HMG-CoA reductase enzyme. mdpi.comresearchgate.net This binding mimics the natural substrate, HMG-CoA, thereby blocking its access and preventing catalysis. mdpi.com The binding affinity of statins for the enzyme is reported to be about 10,000 times higher than that of the natural substrate. nih.gov This strong, competitive inhibition leads to a significant reduction in the synthesis of mevalonate and all downstream products of the cholesterol pathway. nih.govresearchgate.net

Key molecular interactions that facilitate this inhibition include the formation of an ionic bond with Lys735 and hydrogen bonds with residues like Ser684 and Asp690 within the enzyme's active site. mdpi.com Additionally, the decalin ring system of simvastatin engages with hydrophobic residues, further stabilizing the enzyme-inhibitor complex. mdpi.comresearchgate.net

Numerous cell-based assays have demonstrated that simvastatin, through its active form, exerts significant effects on fundamental cellular processes, including proliferation, viability, and the induction of apoptosis. These effects are often linked to the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also depletes essential non-steroid isoprenoid derivatives involved in cell signaling and survival. oncotarget.com

Studies consistently show that simvastatin can inhibit cellular proliferation in a dose-dependent manner across various cell types. oncotarget.complos.org This anti-proliferative effect is frequently associated with cell cycle arrest, particularly at the G1/S checkpoint. oncotarget.comcsic.es The mechanism often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27 and the downregulation of cell cycle-promoting proteins such as cyclin D1. csic.esnih.gov

Furthermore, simvastatin has been shown to induce apoptosis, or programmed cell death. nih.govtandfonline.com This is often mediated through the activation of caspase cascades, including the cleavage and activation of caspase-3, caspase-8, and PARP. nih.gov The reduction in cell viability observed in these assays is a combined result of inhibited proliferation and induced apoptosis. plos.org

| Cellular Process | Observed Effect | Associated Molecular Changes | Reference |

|---|---|---|---|

| Proliferation | Inhibition | Cell cycle G1 arrest; Decreased cyclin D1; Increased p21 and p27 | oncotarget.comcsic.esnih.gov |

| Viability | Reduction | Dose- and time-dependent decrease in viable cells | plos.orgtandfonline.com |

| Apoptosis | Induction | Activation of caspase-3 and caspase-8; Cleavage of PARP | nih.gov |

The cellular effects of simvastatin have been investigated in a variety of specific cell lines, revealing context-dependent outcomes.

Cancer Cells: Simvastatin demonstrates potent anti-tumorigenic effects across multiple cancer cell lines. In ovarian cancer cells (Hey and SKOV3), it inhibited proliferation with IC50 values of approximately 10 µM and 8 µM, respectively, while also inducing G1 cell cycle arrest and apoptosis. oncotarget.com Similar anti-proliferative and pro-apoptotic effects were observed in gastric cancer cells, where simvastatin also suppressed migration and invasion. tandfonline.com In renal cell carcinoma (RCC) lines A498 and 786-O, simvastatin significantly inhibited cell growth in a time- and dose-dependent manner and induced apoptosis through the cleavage of caspase-3 and PARP. plos.org Studies on breast cancer cells (MCF-7, T47D, MDA-MB-231, BT-549) also confirmed that simvastatin induces apoptosis and inhibits proliferation. nih.gov In multiple myeloma cells, simvastatin was able to overcome cell adhesion–mediated drug resistance (CAM-DR). ashpublications.org

| Cancer Type | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Ovarian | Hey, SKOV3 | Inhibited proliferation, induced G1 arrest and apoptosis. | oncotarget.com |

| Gastric | Not specified | Inhibited proliferation, migration, and invasion; promoted apoptosis. | tandfonline.com |

| Renal | A498, 786-O | Suppressed cell growth and induced apoptosis via caspase-3/PARP cleavage. | plos.org |

| Breast | MCF-7, T47D, MDA-MB-231, BT-549 | Induced apoptosis and inhibited proliferation. | nih.gov |

| Multiple Myeloma | NCI-H929 | Overcame cell adhesion-mediated drug resistance. | ashpublications.org |

Mesangial Cells: In the context of diabetic nephropathy, high glucose levels can induce the proliferation of mesangial cells. nih.govpnas.org Studies using rat and human glomerular mesangial cells have shown that simvastatin effectively inhibits this high glucose-induced proliferation. nih.govpnas.orgnih.gov This inhibitory effect was linked to the modulation of the Rho GTPase/p21 signaling pathway and was reversed by the addition of mevalonate or geranylgeranyl pyrophosphate, but not cholesterol, indicating the importance of non-sterol isoprenoid intermediates. nih.govnih.gov

T-Cells: Simvastatin has been found to possess immunomodulatory properties by affecting T-cell function. It suppresses T-cell activation and proliferation by impairing the function of Ras superfamily GTPases. nih.gov This occurs through the inhibition of protein prenylation, a process dependent on mevalonate pathway intermediates, which is crucial for the membrane targeting and activity of small GTPases like Ras, Rho, and Rab. nih.gov Interestingly, this effect was not associated with changes in intracellular cholesterol levels or the integrity of lipid rafts. nih.gov Other studies suggest simvastatin can also enhance the differentiation of regulatory T-cells (Treg) while inhibiting the development of Th17 cells. nih.gov

Neuronal Cells: The effects of simvastatin on neuronal cells are complex. At low concentrations, statins have demonstrated neuroprotective properties. In cultured mouse cortical neurons, simvastatin protected against NMDA-induced excitotoxicity, a major cause of neuronal death after ischemic events. nih.gov This protection was linked to the depletion of cellular cholesterol. nih.gov However, at higher concentrations (>3 μM), simvastatin has been reported to cause neurotoxicity, an effect attributed to the depletion of the isoprenoid geranylgeranyl pyrophosphate (ggPP). nih.gov

To elucidate the broader molecular effects of simvastatin beyond HMG-CoA reductase, advanced techniques such as proteomics have been employed. A study using a cross-linking proteomics approach investigated the combinatorial effects of simvastatin and a Toll-like receptor 2 (TLR2) agonist on the TLR2 interactome in HEK293 cells. nih.govbiorxiv.org This research identified ACTR1A and MARCKSL1 as potential new interactors with TLR2 during an immune response modulated by simvastatin. nih.gov The study suggested that simvastatin enforces differential changes in the interaction of TLR2 with its protein partners, revealing a novel regulatory role for ACTR1A in the TLR2 signaling cascade. nih.govbiorxiv.org

Beyond proteomics, numerous studies have identified key signaling pathways as molecular targets for simvastatin's pleiotropic effects. These include the inhibition of Ras and Rho GTPase superfamily proteins, which are dependent on isoprenoid intermediates for their function. ashpublications.orgnih.govpnas.orgnih.gov Consequently, downstream signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways are also inhibited, contributing to the anti-proliferative and pro-apoptotic effects seen in cancer cells. oncotarget.complos.orgnih.gov

The interaction between simvastatin and intestinal microbiota has been a subject of investigation. In vitro studies using probiotic bacteria, such as strains of Lactobacillus and Bifidobacterium, have shown that these microorganisms can both bioaccumulate and biotransform simvastatin. nih.govfrontiersin.org

During incubation with probiotic bacteria, simvastatin was observed to be transported into the bacterial cells, leading to bioaccumulation over time. nih.govnih.gov Concurrently, the total level of the drug in the system decreased, indicating metabolic activity by the bacteria. nih.gov The primary biotransformation pathway identified was the hydrolysis of the inactive lactone ring of simvastatin to form its active hydroxy acid metabolite, this compound. nih.govfrontiersin.org This reaction is likely catalyzed by bacterial esterase enzymes. nih.gov These findings suggest that intestinal bacteria may play a role in the activation and availability of simvastatin. nih.govfrontiersin.org

In Vivo Studies in Relevant Animal Models

Preclinical in vivo studies using various animal models have been conducted to assess the systemic effects of simvastatin.

In a hyperlipidemic mouse model, simvastatin treatment did not significantly affect the levels of apolipoprotein M (apoM), although it did inhibit apoM expression in in vitro HepG2 cell cultures. nih.gov Another study in mice investigated the effects of simvastatin on lipid metabolism in the context of muscle-specific PGC-1α overexpression, finding that the drug decreased plasma LDL/VLDL concentration and increased cholesterol and lipid droplet accumulation in skeletal muscle. mdpi.com

In the field of oncology, an orthotopic mouse model of ovarian cancer showed that treatment with simvastatin reduced tumor growth and metastasis. oncotarget.com A preclinical cerebral microdialysis study in a mouse ependymoma model, however, found that simvastatin hydroxy acid failed to achieve sufficient exposure in central nervous system tumors to exert a cytotoxic effect, highlighting the challenge of the blood-brain barrier. nih.gov

Animal models have also been crucial in studying the effects of simvastatin on bone regeneration. A systematic review of studies using critical-size bone defects in rats, rabbits, and mice found that locally applied simvastatin, embedded in scaffolds, significantly increased bone formation, often doubling the amount of regeneration compared to the scaffold alone. mdpi.com

| Animal Model | Area of Study | Key Findings | Reference |

|---|---|---|---|

| Mouse (Hyperlipidemic) | Lipid Metabolism | No significant effect on serum apolipoprotein M levels. | nih.gov |

| Mouse (PGC-1α Overexpression) | Lipid Metabolism | Decreased plasma LDL/VLDL; increased lipid accumulation in skeletal muscle. | mdpi.com |

| Mouse (Ovarian Cancer) | Oncology | Reduced tumor growth and metastasis. | oncotarget.com |

| Mouse (Ependymoma) | Oncology (CNS) | Insufficient CNS tumor exposure for cytotoxic effect. | nih.gov |

| Rat, Rabbit, Mouse (Bone Defect) | Bone Regeneration | Significantly increased and accelerated bone formation when applied locally. | mdpi.com |

Comparative Preclinical Assessments with Other Statin Analogues

Preclinical research has highlighted important differences between simvastatin and other statin analogues in various animal models.

A notable comparison was conducted between lovastatin (B1675250) and simvastatin in a mouse model for Fragile X Syndrome. eur.nl The study concluded that lovastatin was superior to simvastatin in rescuing key disease phenotypes, such as excessive protein synthesis and sensitivity to audiogenic seizures. nih.goveur.nl The surprising finding was that simvastatin appeared to worsen the protein synthesis phenotype. nih.goveur.nl

Another comparative study in a canine model investigated the effects of different statins on myocardial stunning following ischemia and reperfusion. nih.gov The research compared several lipophilic statins (simvastatin, atorvastatin (B1662188), fluvastatin, and cerivastatin) with a hydrophilic statin (pravastatin). The results showed that all three of the other lipophilic inhibitors, much like simvastatin, worsened myocardial contractile dysfunction. In contrast, the hydrophilic statin, pravastatin (B1207561), did not produce this effect. nih.gov

| Compared Statin | Animal Model | Disease/Condition Model | Comparative Finding | Reference |

|---|---|---|---|---|

| Lovastatin | Mouse | Fragile X Syndrome (Neurodevelopmental) | Lovastatin rescued disease phenotypes (e.g., excessive protein synthesis), whereas simvastatin worsened them. | ed.ac.uknih.goveur.nl |

| Atorvastatin, Fluvastatin, Cerivastatin (B1668405) (Lipophilic) | Dog | Myocardial Stunning | All tested lipophilic statins, including simvastatin, enhanced myocardial stunning. | nih.gov |

| Pravastatin (Hydrophilic) | Dog | Myocardial Stunning | The hydrophilic statin pravastatin did not worsen myocardial stunning, unlike simvastatin. | nih.gov |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of 3-Hydroxy Simvastatin (B1681759), providing the necessary separation from the parent drug, other metabolites, and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of 3-Hydroxy Simvastatin. researchgate.netresearchgate.net The versatility of HPLC lies in its compatibility with various detectors, allowing for tailored analytical approaches based on the required sensitivity and selectivity.